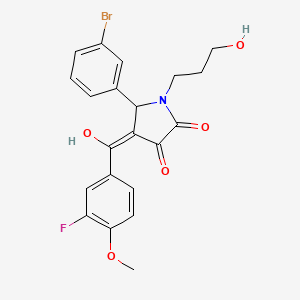

5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Vue d'ensemble

Description

5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials might include 3-bromophenyl derivatives, 3-fluoro-4-methoxybenzoyl chloride, and other reagents necessary for constructing the pyrrolidinone ring.

-

Step 1: Formation of the Pyrrolidinone Core

- Reactants: 3-bromophenylamine, 3-fluoro-4-methoxybenzoyl chloride

- Conditions: Acidic or basic medium, elevated temperature

- Reaction: Formation of an amide bond followed by cyclization to form the pyrrolidinone ring.

-

Step 2: Hydroxylation and Propylation

- Reactants: Hydroxylating agents, propylating agents

- Conditions: Controlled temperature, presence of catalysts

- Reaction: Introduction of hydroxyl and propyl groups at specific positions on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

The compound 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that the presence of bromine and fluorine substituents can enhance the cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 12 µg/mL |

These results suggest potential for development as an antimicrobial therapeutic agent .

Anti-inflammatory Effects

Compounds with structural similarities to This compound have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases like arthritis .

Herbicidal Activity

The compound's structural components suggest potential herbicidal activity. Similar derivatives have been reported to exhibit selective herbicidal effects by targeting specific biochemical pathways in plants. Research on related compounds has shown their ability to inhibit plant growth by interfering with photosynthesis and other vital processes .

Insecticidal Properties

In addition to herbicidal applications, there is evidence indicating that compounds with similar frameworks can act as insecticides. Studies have demonstrated their effectiveness against common agricultural pests, providing a dual role in pest management strategies.

Polymer Chemistry

The unique structure of This compound allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties of polymers while imparting additional functionalities such as antibacterial activity. Research is ongoing into the synthesis of polymer composites using this compound as a key additive .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Mécanisme D'action

The mechanism of action of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one

- 5-(3-bromophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of substituents in 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one imparts specific chemical and physical properties that differentiate it from similar compounds. These properties might include enhanced reactivity, specific binding affinity, or unique electronic characteristics.

Activité Biologique

The compound 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one belongs to a class of pyrrolone derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , and its structure features various functional groups that contribute to its biological activity. The presence of bromine and fluorine substituents is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. Compounds with similar structures have been shown to act as ligands for GPCRs, influencing pathways such as adenylyl cyclase activity and intracellular calcium levels .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

Biological Activities

The biological activities reported for compounds in this class include:

- Anticancer Activity : Studies have demonstrated that pyrrolone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects : Compounds similar to this pyrrolone have been implicated in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A study evaluated the effects of a related pyrrolone derivative on human breast cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that such compounds could serve as leads for developing new anticancer therapies.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolone derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that these compounds exhibited significant inhibitory effects, highlighting their potential as alternative treatments for infections.

Propriétés

IUPAC Name |

(4E)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrFNO5/c1-29-16-7-6-13(11-15(16)23)19(26)17-18(12-4-2-5-14(22)10-12)24(8-3-9-25)21(28)20(17)27/h2,4-7,10-11,18,25-26H,3,8-9H2,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOCNGINXIJJFR-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)/O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.